molecular formula C21H28N4O3S B2574649 N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946375-41-3

N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2574649
CAS No.: 946375-41-3
M. Wt: 416.54
InChI Key: DDCMAPQZVZKXLH-UHFFFAOYSA-N
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Description

N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a methoxy-methylphenyl group, a methylpiperazinyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the ethanediamide backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the methoxy-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the methylpiperazinyl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the thiophenyl group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The ethanediamide backbone can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or aldehyde, while reduction of the ethanediamide backbone may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazinyl and thiophenyl groups suggests potential binding to specific protein sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
  • N’-(2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
  • N’-(2-methoxy-5-methylphenyl)-N-[2-(piperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Uniqueness

The unique combination of the methoxy-methylphenyl, methylpiperazinyl, and thiophenyl groups in N’-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide distinguishes it from similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability in chemical reactions.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-15-4-5-19(28-3)17(12-15)23-21(27)20(26)22-13-18(16-6-11-29-14-16)25-9-7-24(2)8-10-25/h4-6,11-12,14,18H,7-10,13H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCMAPQZVZKXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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